molecular formula C10H9N3O B8591866 1-(6-Amino-3-pyridinyl)-1,2-dihydropyridine-2-one

1-(6-Amino-3-pyridinyl)-1,2-dihydropyridine-2-one

Cat. No. B8591866
M. Wt: 187.20 g/mol
InChI Key: DGWJBVUZRPJEHQ-UHFFFAOYSA-N
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Patent
US07407972B2

Procedure details

2-Amino-5-iodopyridine (5.0 g, 22.7 mmol) was combined with 1H-pyridin-2-one (2.59 g, 27.27 mmol), CuI (0.65 g, 3.41 mmol), K2CO3 (3.45 g, 24.9 mmol), and 8-hydroxyquinoline (0.49 g, 3.40 mmol) in DMSO (20 mL). The mixture was degassed with a stream of argon and then heated at reflux for 18 h before cooling to RT. 10% aq. NH4OH and EtOAc were added, and the mixture was filtered through a plug of layered celite and decolorizing charcoal, eluting with EtOAc. The filtrate was concentrated under reduced pressure. Purification of the crude product by mplc revealed A (0.40 g, 10%) as a yellow solid. MS: APCI (AP+): 188.1 (M)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step Two
Name
Quantity
3.45 g
Type
reactant
Reaction Step Three
Quantity
0.49 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
CuI
Quantity
0.65 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[NH:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]1=[O:15].C([O-])([O-])=O.[K+].[K+].OC1C=CC=C2C=1N=CC=C2>CS(C)=O.[Cu]I>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([N:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]2=[O:15])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=C(C=C1)I
Step Two
Name
Quantity
2.59 g
Type
reactant
Smiles
N1C(C=CC=C1)=O
Step Three
Name
Quantity
3.45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0.49 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
CuI
Quantity
0.65 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed with a stream of argon
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
10% aq. NH4OH and EtOAc were added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a plug of layered celite
WASH
Type
WASH
Details
eluting with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by mplc revealed A (0.40 g, 10%) as a yellow solid

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=N1)N1C(C=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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